rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6

Description

BenchChem offers high-quality rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

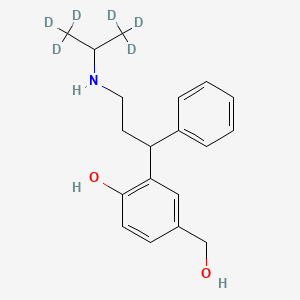

2-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2/c1-14(2)20-11-10-17(16-6-4-3-5-7-16)18-12-15(13-21)8-9-19(18)22/h3-9,12,14,17,20-22H,10-11,13H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZYBOXFQXWQIF-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662017 | |

| Record name | 4-(Hydroxymethyl)-2-(1-phenyl-3-{[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]amino}propyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189419-89-3 | |

| Record name | 4-(Hydroxymethyl)-2-(1-phenyl-3-{[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]amino}propyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6: Application in Bioanalytical and Drug Metabolism Studies

Abstract

This technical guide provides an in-depth exploration of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6, a critical stable isotope-labeled internal standard used in the quantitative bioanalysis of tolterodine and its metabolites. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's chemical properties, rationale for its use, and detailed protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS). By synthesizing principles of drug metabolism, analytical chemistry, and regulatory guidelines, this guide serves as an authoritative resource for the robust quantification of tolterodine in complex biological matrices, ensuring data integrity in pharmacokinetic and drug metabolism studies.

Introduction: The Analytical Imperative in Tolterodine Research

Tolterodine is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder.[1] Following oral administration, tolterodine undergoes extensive hepatic metabolism, primarily through two pathways. The major pathway involves oxidation of the 5-methyl group by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of 5-hydroxymethyl tolterodine.[2][3] This metabolite is pharmacologically active and contributes significantly to the overall therapeutic effect.[1][4] A secondary pathway involves N-dealkylation of the diisopropylamino group, catalyzed predominantly by CYP3A enzymes.[2][5]

Given the pharmacological activity of the 5-hydroxymethyl metabolite and the genetic variability of CYP2D6, accurately quantifying both the parent drug and its key metabolites in biological fluids is paramount for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling.[6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity, selectivity, and throughput.[7]

The accuracy and precision of LC-MS/MS quantification, however, are susceptible to variations arising from sample preparation, chromatographic effects, and ion source fluctuations (matrix effects).[8] To correct for this variability, a stable isotope-labeled internal standard (SIL-IS) is indispensable. A SIL-IS is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N). Because it co-elutes with the analyte and experiences nearly identical ionization and matrix effects, it provides the most reliable means of normalization.[8]

rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 is a purpose-designed SIL-IS for assays measuring tolterodine metabolites. This guide will detail its structure, synthesis, and critical role in generating high-fidelity bioanalytical data.

Physicochemical Profile and Synthesis

Chemical Properties

-

Chemical Name: 4-Hydroxy-3-[3-[(1-methylethyl-d6)amino]-1-phenylpropyl]benzenemethanol

-

Synonyms: rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6

-

CAS Number: 1189419-89-3[9]

-

Molecular Formula: C₁₉H₁₉D₆NO₂[9]

This compound is a deuterated analog of a potential metabolite of tolterodine, specifically one that has been hydroxylated at the 5-methyl position and has lost one of the two isopropyl groups from the amine. The deuterium labeling (d6) is located on one of the isopropyl groups, providing a sufficient mass shift for clear differentiation from the unlabeled analyte in a mass spectrometer.

Rationale for Synthesis and Deuteration

The synthesis of this specific molecule is guided by the metabolic profile of tolterodine. The creation of a desisopropyl version allows it to serve as an internal standard for N-dealkylated metabolites. The d6 labeling on the remaining isopropyl group is a strategic choice. Deuterium atoms are placed on methyl groups, which are generally not susceptible to back-exchange with protons from the solvent, ensuring the stability of the label throughout the analytical process.[11]

A plausible synthetic route can be conceptualized starting from a precursor like (R)-Desisopropyl Tolterodine.[2][12] The synthesis would involve two key transformations: hydroxylation of the aromatic methyl group and deuteration of the N-isopropyl group.

A conceptual synthetic workflow is outlined below:

Caption: Conceptual synthesis pathway for the target internal standard.

This process would likely involve protecting the phenolic hydroxyl group, followed by a controlled oxidation of the 5-methyl group to a hydroxymethyl group. After deprotection, the secondary amine could undergo reductive amination with deuterated acetone (acetone-d6) and a reducing agent (e.g., sodium cyanoborohydride) to introduce the N-isopropyl-d6 group. This approach provides a direct and efficient method for incorporating the stable isotope label.[13][14]

Application in Quantitative Bioanalysis

The primary application of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 is as an internal standard (IS) in LC-MS/MS assays for the quantification of tolterodine metabolites in biological matrices such as plasma, serum, and urine.[15]

The Role of a Stable Isotope-Labeled Internal Standard

An ideal internal standard should have physicochemical properties as close to the analyte as possible to ensure it behaves similarly during all stages of the analysis:

-

Extraction: It should have a comparable recovery to the analyte during sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

Chromatography: It should co-elute with or elute very close to the analyte to ensure both are subjected to the same matrix effects at the same time.

-

Ionization: It should have nearly identical ionization efficiency in the mass spectrometer's ion source.

A SIL-IS is the gold standard because it meets these criteria more effectively than any structural analog. By adding a known, fixed amount of the SIL-IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's MS response to the IS's MS response is used for quantification. This ratio corrects for variations in sample handling and instrument response, leading to superior accuracy and precision.[8]

Mass Spectrometry Parameters and Fragmentation

For quantification, a triple quadrupole mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (usually the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell (second quadrupole), and monitoring a specific, stable product ion in the third quadrupole. This process is highly selective and significantly reduces background noise.

Based on published data for similar compounds, the likely MRM transitions are as follows:[7][16]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale for Fragmentation |

| 5-Hydroxymethyl Desisopropyl Tolterodine (Analyte) | 299.4 | ~147.1 | The precursor is the [M+H]⁺ ion. The product ion likely results from cleavage of the C-C bond alpha to the nitrogen atom, a common fragmentation pathway for amines.[17][18] |

| rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 (IS) | 305.4 | ~153.1 | The +6 Da shift in the precursor ion reflects the six deuterium atoms. The corresponding +6 Da shift in the product ion confirms the label is retained in the monitored fragment, which is a critical attribute for a good SIL-IS. |

The proposed fragmentation is illustrated below:

Caption: Proposed MS/MS fragmentation of the deuterated internal standard. (Note: As I cannot generate images, this DOT script is a template illustrating the concept. The fragmentation involves the cleavage of the bond between the carbon bearing the phenyl and hydroxylated phenyl groups and the adjacent carbon in the propyl chain, followed by the loss of the neutral phenyl-containing fragment, retaining the charge on the nitrogen-containing fragment.)

Experimental Protocol: Bioanalytical Method Validation

A robust and reliable bioanalytical method is not just developed; it is rigorously validated according to international regulatory guidelines from agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[17] The following outlines a comprehensive, step-by-step validation workflow for an LC-MS/MS assay using rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 as the internal standard.

Caption: Workflow for bioanalytical method validation and sample analysis.

Stock Solutions and Sample Preparation

-

Prepare Stock Solutions: Accurately weigh and dissolve the analyte (5-Hydroxymethyl Desisopropyl Tolterodine) and the IS (rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6) in a suitable organic solvent (e.g., methanol) to create concentrated stock solutions (e.g., 1 mg/mL).

-

Prepare Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standard (CS) spiking solutions. Prepare separate dilutions for quality control (QC) spiking solutions at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low, Medium, and High. Prepare a working solution of the IS at a fixed concentration.

-

Sample Extraction:

-

Pipette a small volume of biological matrix (e.g., 100 µL of human plasma) into a microcentrifuge tube.

-

Add the IS working solution to all tubes (except blank matrix samples).

-

Add the appropriate CS or QC spiking solution (or blank solvent for unknown samples).

-

Perform protein precipitation by adding a volume of cold organic solvent (e.g., 300 µL of acetonitrile). Vortex vigorously to mix.

-

Centrifuge at high speed (e.g., >10,000 g for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

-

Validation Parameters and Acceptance Criteria

The method must be validated for the following parameters according to FDA/EMA guidelines:[17]

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Selectivity | To ensure that endogenous matrix components do not interfere with the quantification of the analyte or IS. | Response in blank samples from at least 6 sources should be <20% of the LLOQ response for the analyte and <5% for the IS. |

| Calibration Curve | To demonstrate the relationship between instrument response and analyte concentration over the intended analytical range. | At least 6-8 non-zero standards. r² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | To assess the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | Assessed at LLOQ, Low, Mid, and High QC levels. Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).[16] |

| Matrix Effect | To evaluate the suppression or enhancement of ionization by co-eluting matrix components. | The CV of the IS-normalized matrix factor calculated from at least 6 lots of matrix should be ≤15%. |

| Stability | To ensure the analyte is stable under various handling and storage conditions. | Analyte concentration in stored QC samples should be within ±15% of the nominal concentration. Includes freeze-thaw, bench-top, long-term, and autosampler stability. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal should be at least 5-10 times the blank response. Accuracy within ±20% and precision ≤20%. |

Conclusion: Ensuring Data Integrity in Drug Development

rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 represents more than just a chemical reagent; it is an enabling tool for generating the high-quality, reliable, and reproducible bioanalytical data that underpins modern drug development. Its rational design, based on the metabolic pathways of tolterodine and the principles of mass spectrometry, makes it an exemplary internal standard. By correcting for the inherent variability of complex biological samples and sophisticated analytical instrumentation, it ensures that pharmacokinetic parameters are determined with the highest degree of confidence. Adherence to rigorous, guideline-driven validation protocols, as outlined in this guide, is the final, essential step in leveraging this tool to produce data that is scientifically sound and regulatory compliant. For any scientist involved in the study of tolterodine or its metabolites, a thorough understanding and correct implementation of this internal standard are fundamental to the success of their research.

References

-

Pharmaffiliates. rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 Product Page. [Online]. Available: [Link]. [Accessed: Jan. 26, 2026].

-

Pharmaffiliates. Tolterodine-impurities Product Page. [Online]. Available: [Link]. [Accessed: Jan. 26, 2026].

-

Karanam, A. et al. (2016). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 128, 192-199. Available: [Link].

-

Norsten-Höög, C. et al. (1996). Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 687(2), 367-375. Available: [Link].

-

Reddy, M. et al. (2017). Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study. Journal of Analytical Science and Technology, 8(1), 26. Available: [Link].

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available: [Link].

-

Brynne, N. et al. (1998). Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes. Drug Metabolism and Disposition, 26(2), 161-167. Available: [Link].

-

Gati, T. et al. (2022). Sustainable and Affordable Synthesis of (Deuterated) N-Methyl/Ethyl Amines from Nitroarenes. Organic Letters, 24(49), 9069-9074. Available: [Link].

-

Gosse, I. et al. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. Chemical Science, 12(35), 11674-11679. Available: [Link].

-

U.S. Food and Drug Administration (FDA). DETROL (tolterodine tartrate) tablets Label. [Online]. Available: [Link].

-

Schnider, P. et al. (1999). Clinical pharmacokinetics of drugs used to treat urge incontinence. Clinical Pharmacokinetics, 37(1), 51-70. Available: [Link].

-

Sabri, N. A. et al. (2022). A Novel LC/MS/MS Bioanalytical Method for the Determination of Tolterodine and Its Pharmacokinetics Application. Journal of Applied Pharmaceutical Science, 12(07), 133-143. Available: [Link].

-

Tybring, G. et al. (1998). Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamics of tolterodine. Clinical Pharmacology & Therapeutics, 63(5), 529-539. Available: [Link].

- Shah, V. P. et al. (2001).

-

PubChem. (R)-Desisopropyl Tolterodine Compound Summary. [Online]. Available: [Link].

-

BioPharma Services Inc. BA Method Validation: Active Metabolites. [Online]. Available: [Link].

-

Richtering, W. et al. (2021). Synthesis and structure of deuterated ultra-low cross-linked poly(N-isopropylacrylamide) microgels. Polymer Chemistry, 12(1), 79-88. Available: [Link].

-

Konda, R. et al. (2014). Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. Der Pharma Chemica, 6(1), 353-360. Available: [Link].

-

NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Online]. Available: [Link].

-

Pfizer Canada. Product Monograph - Tolterodine L-Tartrate Tablets. [Online]. Available: [Link].

-

U.S. Food and Drug Administration (FDA). (2018). Guidance for Industry: Bioanalytical Method Validation. [Online]. Available: [Link].

-

Lee, S. et al. (2017). Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical Investigation, 48(2), 205-214. Available: [Link].

-

Shah, J. et al. (2012). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 69, 81-91. Available: [Link].

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Online]. Available: [Link].

-

Dr. Oracle. What is the mechanism of action (MOA) of Tolterodine?. [Online]. Available: [Link].

-

Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. [Online]. Available: [Link].

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. (R)-Desisopropyl Tolterodine | 194482-41-2 [chemicea.com]

- 3. CN103965055A - Synthesis method of isopropyl amine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Energy flow and fragmentation dynamics of n,n-dimethylisopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. WO2010092500A2 - A process for the preparation of tolterodine tartrate - Google Patents [patents.google.com]

- 9. mzCloud – N N Diisopropylethylamine DIPEA [mzcloud.org]

- 10. (R)-Desisopropyl Tolterodine | C19H25NO | CID 9857016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN102070461A - Synthesis method of N-methyl isopropylamine - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6: Structure, Application, and Principles as a Bioanalytical Internal Standard

This guide provides an in-depth technical overview of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6, a critical tool in the field of drug metabolism and pharmacokinetics (DMPK). Designed for researchers, scientists, and drug development professionals, this document elucidates the molecule's chemical structure, its pivotal role as a stable isotope-labeled internal standard, and the scientific principles that ensure its efficacy in quantitative bioanalysis.

Introduction: The Need for Precision in Metabolite Quantification

Tolterodine is a competitive muscarinic receptor antagonist widely used in the treatment of overactive bladder. Its metabolism in the body is complex, primarily mediated by cytochrome P450 enzymes, leading to the formation of active metabolites such as 5-hydroxymethyl tolterodine.[1] Accurate quantification of these metabolites in biological matrices like plasma and urine is fundamental to understanding the drug's efficacy, safety profile, and pharmacokinetic variability among patients.[2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical assays due to its high sensitivity and selectivity.[3] The accuracy of LC-MS/MS quantification, however, is susceptible to variations in sample preparation, instrument response, and matrix effects. To correct for these variables, a suitable internal standard is indispensable. Stable isotope-labeled (SIL) internal standards are considered the ideal choice, as their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly throughout the entire analytical process.[4]

rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 is a deuterated analog of a key tolterodine metabolite derivative, specifically designed for use as an internal standard in these demanding bioanalytical applications.[5] This guide will explore its structure and the rationale behind its design and application.

Chemical Identity and Structure

The fundamental characteristics of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 are summarized below.

| Identifier | Value | Source |

| Chemical Name | 4-Hydroxy-3-[3-[(1-methylethyl-d6)amino]-1-phenylpropyl]benzenemethanol | [5] |

| CAS Number | 1189419-89-3 | [5] |

| Molecular Formula | C₁₉H₁₉D₆NO₂ | [6] |

| Molecular Weight | 305.44 g/mol | [6] |

| Synonyms | rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 | [5] |

The molecule's structure incorporates a stable isotopic label of six deuterium atoms on the isopropyl group. This labeling is crucial as it imparts a 6 Dalton mass shift from its non-labeled counterpart, allowing for distinct detection by a mass spectrometer while maintaining nearly identical chromatographic behavior.

Caption: Chemical structure of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6.

Synthesis and Isotopic Labeling Strategy

While the specific, proprietary synthesis route for this commercial standard is not publicly disclosed, a rational synthetic approach can be inferred from known organic chemistry principles and published syntheses of tolterodine analogs.[7] The synthesis would logically involve two key stages: the construction of the core molecular backbone and the introduction of the stable isotope labels.

Causality of Experimental Choices:

-

Backbone Synthesis: The non-deuterated backbone, 5-Hydroxymethyl Desisopropyl Tolterodine, would likely be synthesized first. This could be achieved through a multi-step process starting from commercially available precursors for the phenyl and phenol rings, followed by the construction of the propylamino chain.[7]

-

Deuterium Labeling: The introduction of the six deuterium atoms is strategically placed on the isopropyl group. This is a chemically stable position, minimizing the risk of back-exchange of deuterium for hydrogen during sample storage or analysis.[8] The labeling is likely achieved by using a deuterated reagent, such as acetone-d6 or isopropyl-d7-amine, during the formation of the amine side chain. Placing the labels away from sites of metabolism prevents the kinetic isotope effect from altering the metabolic rate of the standard relative to the analyte, a critical consideration for an ideal internal standard.[4]

Caption: Inferred workflow for the synthesis of the deuterated standard.

Analytical Characterization (Expected)

Confirmation of the structure and purity of a reference standard is paramount. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

| Technique | Expected Data | Purpose |

| ¹H NMR | Absence of signals corresponding to the six protons on the isopropyl methyl groups. Presence of all other expected proton signals for the molecular backbone. | Confirms the position and high isotopic enrichment of the deuterium labels. |

| ¹³C NMR | Signals for the deuterated methyl carbons would appear as multiplets with attenuated intensity due to C-D coupling. | Confirms the carbon skeleton and the location of deuteration. |

| High-Resolution Mass Spectrometry (HRMS) | A measured m/z value that corresponds to the exact mass of the molecular formula C₁₉H₁₉D₆NO₂ within a narrow mass tolerance (e.g., <5 ppm). | Confirms the elemental composition and overall molecular weight, verifying the incorporation of six deuterium atoms. |

Application in Quantitative Bioanalysis

The primary application of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 is as an internal standard (IS) for the quantification of tolterodine metabolites in biological samples via LC-MS/MS. Its structure is designed to mimic that of 5-hydroxymethyl desisopropyl tolterodine, a potential metabolite or impurity.

The Principle of Stable Isotope Dilution

The use of a SIL-IS is based on the principle of isotope dilution mass spectrometry.[1] A known, fixed amount of the deuterated standard is added to every sample, calibrator, and quality control sample at the very beginning of the sample preparation process.[3] The analyte and the IS are then extracted and analyzed together.

Because the SIL-IS is chemically almost identical to the analyte, it experiences the same losses during extraction, the same chromatographic retention, and, critically, the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[4][9] By calculating the ratio of the analyte's MS signal to the IS's MS signal, any variability is normalized, leading to highly accurate and precise quantification.

Representative Bioanalytical Protocol (LC-MS/MS)

The following is a representative, self-validating protocol adapted from established methods for quantifying tolterodine and its metabolites.[2][10]

1. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (containing rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 at a known concentration, e.g., 10 ng/mL). Vortex for 10 seconds.

-

Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust pH. Vortex.

-

Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 10,000 x g for 5 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase. Vortex and transfer to an autosampler vial.

2. LC-MS/MS Conditions

| Parameter | Representative Condition | Rationale |

| LC Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds like tolterodine metabolites. |

| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: Acetonitrile | Volatile buffer compatible with MS; organic solvent for elution. |

| Gradient | Isocratic (e.g., 80% B) or a shallow gradient | To ensure co-elution of the analyte and the internal standard. |

| Flow Rate | 0.4 mL/min | Standard flow for analytical LC-MS. |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | Amine-containing compounds like these ionize efficiently in positive mode. |

| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

3. MRM Transitions (Hypothetical)

To set up the mass spectrometer, specific mass transitions must be determined by infusing the pure compounds. Based on the structure, hypothetical transitions would be:

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |

| 5-Hydroxymethyl Desisopropyl Tolterodine | 299.4 | Fragment specific to backbone |

| rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 (IS) | 305.4 | Same fragment as analyte, or a deuterated fragment |

Note: The optimal product ion would be determined experimentally to maximize signal and specificity.

Caption: Bioanalytical workflow using the stable isotope-labeled internal standard.

Conclusion

rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 represents a sophisticated and essential tool for modern drug development and clinical pharmacology. Its design—incorporating a stable isotopic label at a non-metabolically active and chemically robust position—makes it an ideal internal standard for correcting variability in complex bioanalytical assays. By enabling the principles of isotope dilution mass spectrometry, this compound allows researchers to achieve the high levels of accuracy, precision, and reliability required to confidently assess the pharmacokinetics of tolterodine and its metabolites, ultimately supporting the safe and effective use of this important therapeutic agent.

References

-

Jain, D. S., et al. (2014). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. Journal of Chromatography B, 953-954, 76-84. Available at: [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]

- Google Patents. (n.d.). WO2011110556A1 - Short synthesis of tolterodine, intermediates and metabolites.

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Available at: [Link]

-

Sukhninder, K., & Monika, G. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4). Available at: [Link]

-

Pharmaffiliates. (n.d.). rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6. Available at: [Link]

-

ResearchGate. (2014). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. Available at: [Link]

-

Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available at: [Link]

-

Macek, J., Ptácek, P., & Klíma, J. (2009). Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 877(10), 968-974. Available at: [Link]

-

Hypha Discovery. (n.d.). Synthesis of deuterated metabolites. Available at: [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]

-

Li, Q., et al. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Drug Metabolism, 23(5), 339-350. Available at: [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

-

Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Available at: [Link]

-

ResearchGate. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. Available at: [Link]

-

Pharmaffiliates. (n.d.). Tolterodine-impurities. Available at: [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. WO2011110556A1 - Short synthesis of tolterodine, intermediates and metabolites - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. lcms.cz [lcms.cz]

- 10. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 in Drug Development

This guide provides a comprehensive technical overview of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 (CAS Number: 1189419-89-3), a critical analytical tool in the development of pharmaceuticals. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's physicochemical properties, synthesis, metabolic context, and its pivotal role as a deuterated internal standard in bioanalytical studies. The methodologies and insights presented herein are grounded in established scientific principles and regulatory expectations to ensure accuracy and reliability in your research endeavors.

Introduction: The Significance of a Labeled Metabolite

In the landscape of pharmaceutical development, understanding a drug's metabolic fate is paramount. Tolterodine, a competitive muscarinic receptor antagonist, is widely prescribed for the treatment of overactive bladder.[1][2] Its efficacy and safety are intrinsically linked to its metabolism, which is primarily mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.[1][3] This metabolic process yields several derivatives, including the N-desisopropyl metabolite.

The subject of this guide, rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6, is a stable isotope-labeled version of a secondary metabolite of tolterodine. The incorporation of six deuterium atoms (d6) on the isopropyl group renders it an ideal internal standard for quantitative bioanalysis using mass spectrometry.[4][5] Its utility lies in its chemical near-identity to the unlabeled analyte, ensuring it mimics the analyte's behavior during sample extraction and ionization, thereby correcting for variability and enhancing the accuracy and precision of analytical measurements.[6]

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of an analytical standard is fundamental to method development. Below is a summary of the key properties for rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6.

| Property | Value | Source(s) |

| CAS Number | 1189419-89-3 | [7] |

| Molecular Formula | C₁₉H₁₉D₆NO₂ | [7] |

| Molecular Weight | 305.44 g/mol | [7] |

| Synonyms | 4-Hydroxy-3-[3-[(1-methylethyl-d6)amino]-1-phenylpropyl]benzenemethanol | [4] |

| Storage | 2-8°C Refrigerator | [4] |

Synthesis Pathway

The likely approach involves a multi-step synthesis culminating in the introduction of the deuterated isopropyl group. A key precursor would be a protected form of 5-hydroxymethyl desisopropyl tolterodine. The introduction of the d6-isopropyl group can be achieved through reductive amination using d6-acetone and a suitable reducing agent, or by direct alkylation with a d6-isopropyl halide.

This proposed pathway underscores the importance of strategic protecting group chemistry to ensure selective reactions at the desired molecular sites. The final product would be purified by chromatographic techniques to achieve the high purity required for an analytical standard.

Metabolic Context: The Journey of Tolterodine in Vivo

Tolterodine undergoes extensive metabolism in the liver, primarily through two pathways: oxidation of the 5-methyl group, mediated by CYP2D6, to form the pharmacologically active 5-hydroxymethyl metabolite, and N-dealkylation via CYP3A4.[1][3] The 5-hydroxymethyl metabolite can be further oxidized to the 5-carboxylic acid metabolite. The N-dealkylated metabolites can also undergo subsequent hydroxylation and oxidation.

The formation of desisopropyl metabolites is a significant pathway, and therefore, having a labeled internal standard for this class of metabolites is crucial for comprehensive pharmacokinetic studies.

Application in Bioanalysis: A Validated LC-MS/MS Protocol

The primary application of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of tolterodine and its metabolites in biological matrices. Below is a detailed, field-proven protocol for the simultaneous determination of an analyte and its metabolite in plasma, adapted from established methods and adhering to FDA and EMA bioanalytical method validation guidelines.

Experimental Workflow

Step-by-Step Protocol

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of the analyte and the internal standard (rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6) in a suitable organic solvent (e.g., methanol).

-

Prepare a series of calibration standards and QCs by spiking blank plasma with known concentrations of the analyte.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of plasma sample (unknown, calibrator, or QC), add 25 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex for 5-10 minutes to ensure thorough extraction.

-

Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions:

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 2.7 µm) or a HILIC column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Detection: Multiple Reaction Monitoring (MRM). Example transitions:

-

Analyte (5-Hydroxymethyl Desisopropyl Tolterodine): m/z [M+H]⁺ → fragment ion

-

Internal Standard (rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6): m/z [M+H]⁺ → fragment ion (shifted by +6 Da from the analyte)

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

-

Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.

-

Method Validation Summary

A bioanalytical method must be rigorously validated to ensure its reliability. The following table summarizes key validation parameters and their typical acceptance criteria as per FDA guidelines.

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard in blank biological matrix |

| Matrix Effect | Consistent analyte response in the presence of different lots of biological matrix |

| Stability | Analyte stability demonstrated under various storage and handling conditions (freeze-thaw, bench-top, long-term) |

Conclusion: Enabling Precision in Pharmacokinetic Assessment

rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 serves as an indispensable tool for the accurate quantification of tolterodine's desisopropyl metabolites. Its use as an internal standard in LC-MS/MS bioanalysis allows for the mitigation of analytical variability, leading to high-quality pharmacokinetic data. This, in turn, enables a more precise understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental to successful drug development and regulatory submission. The methodologies and principles outlined in this guide provide a robust framework for the effective implementation of this critical analytical standard in your research.

References

-

Pharmaffiliates. Tolterodine-impurities. [Link]

-

PubMed. Efficient synthesis of D6-clenproperol and D6-cimaterol using deuterium isopropylamine as labelled precursor. [Link]

-

New Drug Approvals. Improved one-pot synthesis of N, N-diisopropyl-3-(2-Hydroxy-5-methylphenyl)-3-phenyl propanamide; a key intermediate for the preparation of racemic Tolterodine. [Link]

-

ResearchGate. A Novel LC/MS/MS Bioanalytical Method for the Determination of Tolterodine and Its Pharmacokinetics Application. [Link]

-

Pharmaffiliates. 1189419-89-3| Chemical Name : rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6. [Link]

-

PubMed. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry. [Link]

-

U.S. Food and Drug Administration. N21-228S006 Tolterodine tartrate Clinpharm BPCA. [Link]

- Google Patents.

-

YouTube. Alkane with isopropyl group | Organic chemistry | Khan Academy. [Link]

- Google Patents.

-

PubMed. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes. [Link]

-

PubMed. Synthesis of 1,5-diisopropyl substituted 6-oxoverdazyls. [Link]

-

SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. [Link]

-

ResearchGate. Competitive Aminal Formation during the Synthesis of a Highly Soluble, Isopropyl-Decorated Imine Porous Organic Cage. [Link]

-

PubMed. Tolterodine: a review of its use in the treatment of overactive bladder. [Link]

-

ResearchGate. Synthesis of tolterodine 4 b, its analogue 4 c and probable RORγ.... [Link]

-

MDPI. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. [Link]

-

YouTube. 01 Naming alkanes 07 Alkane with isopropyl group. [Link]

-

Science Alert. Molecular Modelling Analysis of the Metabolism of Tolterodine. [Link]

-

PubMed. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry. [Link]

-

ResearchGate. Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses. [Link]

Sources

- 1. scialert.net [scialert.net]

- 2. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. fda.gov [fda.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. WO2010092500A2 - A process for the preparation of tolterodine tartrate - Google Patents [patents.google.com]

- 10. WO2007126217A1 - Process for preparing tolterodine or its salt and synthetic intermediate - Google Patents [patents.google.com]

- 11. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6

This technical guide provides a comprehensive overview of the known and inferred physical and chemical properties of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established scientific principles to offer a robust framework for understanding and utilizing this isotopically labeled compound. Given its role as a labeled metabolite of Tolterodine, this guide emphasizes the analytical methodologies required for its precise characterization and quantification.

Introduction: Context and Significance

rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 is a stable isotope-labeled derivative of a metabolite of Tolterodine, a potent muscarinic receptor antagonist used in the treatment of overactive bladder.[1][2] The parent drug, Tolterodine, undergoes hepatic metabolism primarily through two pathways: oxidation of the 5-methyl group to form the pharmacologically active 5-hydroxymethyl metabolite, and N-dealkylation.[1] The subject of this guide, rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6, represents a desisopropyl analog of the active metabolite, with deuterium labeling on the remaining N-isopropyl group.

The incorporation of deuterium offers a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies. The six deuterium atoms on the isopropyl group provide a distinct mass shift, making it an ideal internal standard for quantitative bioanalysis by mass spectrometry.[3] This ensures accurate and precise measurement of the corresponding non-labeled analyte in complex biological matrices. Understanding the physical and chemical properties of this labeled compound is paramount for its effective use in such applications.

Molecular Structure and Core Properties

The fundamental characteristics of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 are summarized below. These data are foundational for all subsequent analytical and experimental considerations.

| Property | Value | Source |

| Chemical Name | 4-Hydroxy-3-[3-[(1-methylethyl-d6)amino]-1-phenylpropyl]benzenemethanol | [4] |

| Synonyms | rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 | [5] |

| CAS Number | 1189419-89-3 | [4][5] |

| Molecular Formula | C₁₉H₁₉D₆NO₂ | [4][5] |

| Molecular Weight | 305.44 g/mol | [4][5] |

| Appearance | Not explicitly available; likely a solid, potentially white to off-white based on related compounds. | Inferred from[6] |

| Storage Conditions | 2-8°C Refrigerator | [4] |

Inferred Physicochemical Properties

| Property | Inferred Value/Characteristic | Rationale and Scientific Justification |

| Solubility | Very slightly soluble in water. Soluble in organic solvents like DMSO, methanol, and ethanol. | The parent compound, rac 5-Hydroxymethyl Tolterodine, is reported to be very slightly soluble in water (0.14 g/L at 25°C).[7] The removal of one isopropyl group may slightly increase aqueous solubility due to a reduction in lipophilicity. Deuteration is not expected to significantly alter solubility. Protocols for dissolving the parent compound in mixtures of DMSO, PEG300, Tween-80, and saline suggest that similar approaches would be effective for this analog.[6] |

| pKa | Predicted ~9.6 | The basicity of the secondary amine is the primary determinant of the pKa. The predicted pKa for rac 5-Hydroxymethyl Tolterodine is 9.61.[7] The electronic effect of deuterium substitution is minimal, and the removal of an isopropyl group is unlikely to significantly alter the pKa of the amine. |

| Melting Point | Not available. Expected to be a solid at room temperature. | The non-deuterated parent compound is a solid.[6] The melting point may differ slightly from the non-deuterated analog but would require experimental determination. |

| Stability | Stable under recommended storage conditions (2-8°C). Potential for oxidation at the benzylic alcohol and phenolic hydroxyl groups under harsh conditions. | Recommended storage in a refrigerator suggests good stability.[4] Phenolic compounds can be susceptible to oxidation. Solutions in solvents like DMSO should be stored at low temperatures (-20°C or -80°C) to minimize degradation.[6] |

The Role of Deuteration: The Kinetic Isotope Effect

The primary reason for synthesizing rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 is the introduction of a stable isotopic label. The C-D bond is stronger than the C-H bond. While this can sometimes slow down metabolic processes that involve the cleavage of this bond (a phenomenon known as the kinetic isotope effect), in this case, its main utility is as an internal standard. The mass difference of 6 Da provides a clear and unambiguous signal in mass spectrometric analysis, distinct from the unlabeled endogenous or administered compound.

Proposed Analytical Characterization Workflow

To fully characterize rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6, a systematic analytical approach is required. The following workflow outlines the key experiments and the rationale behind them.

Caption: Proposed analytical workflow for the characterization and application of the compound.

Step-by-Step Experimental Protocols

Objective: To confirm the elemental composition and exact mass of the molecule.

Protocol:

-

Prepare a 1 µg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Infuse the solution directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Acquire the full scan mass spectrum over a range of m/z 100-500.

-

Expected Result: A prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value that matches the calculated exact mass of C₁₉H₁₉D₆NO₂ + H⁺. The high mass accuracy (typically < 5 ppm) will confirm the elemental composition.

Objective: To confirm the chemical structure and verify the location and extent of deuterium labeling.

Protocol:

-

Dissolve an appropriate amount of the compound (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire a ¹H NMR spectrum. The signals corresponding to the protons on the deuterated isopropyl group should be absent or significantly diminished.

-

Acquire a ¹³C NMR spectrum to confirm the carbon skeleton.

-

Acquire a ²H NMR spectrum. This will directly show a signal corresponding to the deuterium atoms on the isopropyl group, confirming their location.

-

Expert Insight: The integration of the remaining proton signals in the ¹H NMR spectrum relative to a known internal standard can be used to quantify the degree of deuteration.

Objective: To assess the chemical and isotopic purity of the compound.

Protocol:

-

Develop a reversed-phase HPLC method. A C18 column is a suitable starting point.

-

Use a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid) to elute the compound.

-

Monitor the elution using a UV detector (e.g., at 220 nm and 280 nm) and a mass spectrometer.

-

Self-Validation: The mass spectrometer should be scanned to detect any non-deuterated or partially deuterated impurities. The purity is determined by the area percentage of the main peak in the UV chromatogram and the absence of significant isotopic variants in the mass spectrum.

Objective: To develop a method for the use of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 as an internal standard for the quantification of its non-labeled analog.

Protocol:

-

Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the biological matrix (e.g., plasma) containing the analyte and the deuterated internal standard.

-

Chromatography: Use a rapid HPLC or UHPLC method to separate the analyte from matrix components.

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Analyte Transition (Proposed): Based on data for the related 5-hydroxymethyl tolterodine (m/z 342 → 223), the transition for the desisopropyl analog would likely be m/z 300 → [fragment]. The exact fragmentation would need to be determined experimentally.

-

Internal Standard Transition (Proposed): The precursor ion will be m/z 306 [M+H]⁺. The product ion will be shifted by 6 Da if the fragment contains the deuterated isopropyl group, or will be the same as the analyte's product ion if the fragment does not.

-

-

Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and quantify the analyte in unknown samples.

Predicted Mass Spectrometry Fragmentation

Understanding the fragmentation pattern is crucial for developing a selective and sensitive LC-MS/MS method. Based on the structure and known fragmentation of similar molecules, a proposed fragmentation pathway is presented below.

Caption: Proposed ESI+ fragmentation pathway for the target molecule.

The primary fragmentation events in positive ion ESI are likely to involve the loss of water from the benzylic alcohol and cleavage of the propyl chain attached to the amine. The most informative fragment for use as an internal standard would be one that retains the deuterated isopropyl group, ensuring the mass shift is observed in the product ion.

Conclusion

rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 is a valuable tool for pharmacokinetic and metabolic studies of Tolterodine and its analogs. While comprehensive experimental data on its physicochemical properties are sparse, this guide provides a scientifically grounded framework for its characterization and use. By combining inferred properties with robust, self-validating analytical protocols, researchers can confidently employ this compound as an internal standard, ensuring the generation of high-quality, reliable data in drug development programs. The proposed workflows serve as a starting point for the in-depth analysis required to fully understand and leverage the capabilities of this important research chemical.

References

-

Pharmaffiliates. (n.d.). Tolterodine-impurities. Retrieved from [Link]

-

Macek, J., Ptáček, P., & Klíma, J. (2009). Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 877(10), 968-974. [Link]

-

Norsten-Höög, C., Andersson, T., & Österlund, K. (1998). Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 705(2), 243-253. [Link]

-

Choi, C. I., Lee, J. A., & Lee, H. S. (2018). Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 150, 135-141. [Link]

-

PubChem. (n.d.). Tolterodine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Tolterodine Tartrate. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2004). Clinical Pharmacology and Biopharmaceutics Review(s): Tolterodine tartrate. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). DETROL (tolterodine tartrate) tablets label. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6. Retrieved from [Link]

Sources

- 1. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tolterodine Tartrate | C26H37NO7 | CID 443878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Page loading... [wap.guidechem.com]

The Core Mechanism of Tolterodine's Active Metabolites: A Technical Guide for Researchers

This guide provides an in-depth exploration of the mechanism of action of tolterodine and its principal active metabolite, 5-hydroxymethyl tolterodine (5-HMT). Designed for researchers, scientists, and drug development professionals, this document synthesizes key pharmacological principles with detailed experimental methodologies to elucidate the therapeutic effects of these compounds in the management of overactive bladder (OAB).

Introduction: Addressing Overactive Bladder with Tolterodine

Overactive bladder is a clinical syndrome characterized by urinary urgency, with or without urge incontinence, and is often accompanied by frequency and nocturia. Tolterodine is a well-established antimuscarinic agent for the symptomatic treatment of OAB.[1] Its therapeutic efficacy is not solely dependent on the parent drug but is significantly mediated by its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1] Understanding the intricate molecular interactions of both compounds with their targets is paramount for optimizing current therapies and developing novel, more selective agents.

Metabolic Activation: The Journey from Tolterodine to 5-Hydroxymethyl Tolterodine

Tolterodine undergoes extensive first-pass metabolism in the liver, primarily through two distinct pathways mediated by the cytochrome P450 (CYP) enzyme system.[2] The predominant and clinically significant pathway is the oxidation of the 5-methyl group of tolterodine, which is catalyzed by the polymorphic enzyme CYP2D6. This reaction yields the pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT).

A secondary, minor metabolic route involves the N-dealkylation of tolterodine, a process primarily catalyzed by CYP3A4.[2] The contribution of this pathway becomes more significant in individuals who are "poor metabolizers" for CYP2D6, a phenotype present in a subset of the population. Despite variations in the plasma concentrations of tolterodine and 5-HMT between extensive and poor metabolizers, the overall clinical response is comparable due to the similar antimuscarinic activity of both the parent compound and its active metabolite.

Caption: Metabolic pathways of tolterodine.

Molecular Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

The therapeutic effect of tolterodine and 5-HMT is rooted in their function as potent and competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[3] These G-protein coupled receptors are integral to the parasympathetic nervous system's control of various bodily functions, including the contraction of the urinary bladder's detrusor muscle.

Both tolterodine and its active metabolite exhibit high specificity for muscarinic receptors, with negligible affinity for other neurotransmitter receptors or cellular targets such as calcium channels.[2][3] This specificity minimizes off-target effects and contributes to a more favorable side-effect profile compared to older, less selective antimuscarinic agents.

Muscarinic Receptor Subtype Binding Profile

While clinically effective in the bladder, both tolterodine and 5-HMT are considered non-selective antagonists across the five muscarinic receptor subtypes (M1-M5).[3] Their therapeutic action in OAB is primarily attributed to the blockade of M2 and M3 receptors, which are the predominant subtypes found in the detrusor muscle.

The following table summarizes the binding affinities (as pKi values) of tolterodine and its active metabolite, 5-HMT (also referred to as SPM 7605 in some literature), for the human M1-M5 muscarinic receptor subtypes. A higher pKi value indicates a stronger binding affinity.

| Compound | M1 | M2 | M3 | M4 | M5 |

| Tolterodine | 8.5 | 8.2 | 7.9 | 8.7 | 8.3 |

| 5-HMT (SPM 7605) | 8.7 | 8.8 | 8.2 | 9.0 | 8.3 |

| Data sourced from[4] |

The data indicates that both compounds bind with high affinity to all five muscarinic receptor subtypes, confirming their non-selective profile.[4] Notably, 5-HMT generally exhibits slightly higher or comparable affinity to the receptor subtypes compared to the parent compound.[4]

Downstream Signaling Pathways and Antagonism

The contraction of the detrusor smooth muscle is primarily mediated by the activation of M3 receptors by acetylcholine (ACh). This activation triggers a Gq/11-mediated signaling cascade, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of intracellular calcium (Ca2+), which, in conjunction with DAG-mediated protein kinase C (PKC) activation, leads to smooth muscle contraction.

M2 receptors, while more numerous in the bladder than M3 receptors, play a more indirect role in contraction. They are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Reduced cAMP levels counteract the relaxant effects mediated by β-adrenergic receptor stimulation, thereby promoting a state of contraction.

Tolterodine and 5-HMT competitively block the binding of acetylcholine to both M2 and M3 receptors, thus inhibiting these contraction-mediating pathways and leading to detrusor muscle relaxation.

Caption: Simplified signaling pathways of M2 and M3 muscarinic receptors in the detrusor muscle and the inhibitory action of Tolterodine/5-HMT.

Experimental Protocols for Mechanistic Elucidation

The characterization of muscarinic receptor antagonists like tolterodine and 5-HMT relies on a suite of in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound to its receptor.

Objective: To determine the inhibition constant (Ki) of tolterodine and 5-HMT for each of the five human muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound (tolterodine or 5-HMT).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

-

Wash the filters with cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Sources

- 1. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ics.org [ics.org]

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6

This guide provides an in-depth technical framework for the safe handling, storage, and use of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6, a crucial labeled metabolite for research in drug metabolism and pharmacokinetics. As a deuterated internal standard, its integrity and proper handling are paramount for generating reliable and reproducible data. This document synthesizes information from the parent compound, Tolterodine, and established protocols for managing isotopically labeled molecules to offer a comprehensive safety and handling protocol for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 is a deuterated analog of a metabolite of Tolterodine. Tolterodine is a competitive muscarinic receptor antagonist used in the treatment of overactive bladder.[1][2] The 5-hydroxymethyl derivative is its major pharmacologically active metabolite.[1][3] The "desisopropyl" modification indicates the removal of an isopropyl group, and the "-d6" signifies the presence of six deuterium atoms, which provides a distinct mass signature for use in mass spectrometry-based bioanalytical assays.

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 | Pharmaffiliates[2] |

| CAS Number | 1189419-89-3 | Pharmaffiliates[2] |

| Molecular Formula | C₁₉H₁₉D₆NO₂ | Pharmaffiliates[2] |

| Molecular Weight | 305.44 g/mol | Pharmaffiliates[2] |

| Synonyms | Labeled metabolite of Tolterodine | Pharmaffiliates[4] |

Table 2: Physicochemical Properties (Inferred)

| Property | Value | Rationale/Source |

| Physical State | Solid | (Typical for such compounds) |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO and Methanol. | MedChemExpress[5], Guidechem |

| Stability | Hygroscopic. Sensitive to moisture. | (General property of deuterated compounds) |

| Appearance | Light Beige Solid | Guidechem |

Hazard Identification and Toxicological Profile

Expected Pharmacological Effects (Anticholinergic):

-

Dry mouth

-

Blurred vision

-

Constipation

-

Dyspepsia

-

Dizziness and somnolence

In cases of acute overdose with the parent drug, more severe central nervous system effects like confusion and hallucinations, as well as cardiac effects such as prolonged QT intervals, have been observed.[7] While the deuterated compound is used in small analytical quantities, accidental ingestion or significant exposure could elicit these effects. The Pfizer MSDS for Tolterodine L-Tartrate indicates it is classified as "Toxic to Reproduction: Category 3" with the risk phrase "Possible risk of harm to the unborn child."[8]

Causality Behind Hazard Assessment: The primary mechanism of toxicity is directly linked to its function as a muscarinic receptor antagonist.[1][3] By blocking these receptors, it interferes with the cholinergic nervous system, which regulates numerous bodily functions. The deuteration is not expected to alter the fundamental pharmacology but may affect its metabolism, potentially prolonging its effects.

Safe Handling and Personal Protective Equipment (PPE)

Given the potent pharmacological activity, a cautious approach to handling is essential. The core principle is to prevent any direct contact, inhalation, or ingestion.

Engineering Controls:

-

Fume Hood: All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation risk.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE):

-

Gloves: Nitrile or neoprene gloves should be worn at all times. Change gloves immediately if contaminated.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Lab Coat: A fully buttoned lab coat should be worn to protect skin and clothing.

-

Respiratory Protection: For operations with a high potential for aerosolization (e.g., sonication, or if handling large quantities of powder), a NIOSH-approved respirator may be necessary.

Caption: Personal Protective Equipment (PPE) Workflow for Handling Potent Compounds.

Storage and Stability

Proper storage is critical for maintaining the isotopic and chemical purity of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6.

Storage Conditions:

-

Temperature: For long-term stability, store the solid compound and stock solutions at -20°C or -80°C.[5]

-

Atmosphere: As deuterated compounds can be hygroscopic, it is crucial to protect them from moisture.[9] Store in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen.

-

Light: Store in a light-resistant container to prevent photodegradation.

Self-Validating Protocol for Stock Solution Preparation:

-

Environment Setup: Place the vial of the deuterated standard, appropriate solvent (e.g., HPLC-grade Methanol or DMSO), and calibrated pipettes in a desiccator for at least 30 minutes to equilibrate to room temperature and minimize moisture condensation.

-

Inert Atmosphere: Conduct all transfers within a chemical fume hood or under a gentle stream of dry nitrogen.

-

Dissolution: Prepare a stock solution by dissolving the compound in the chosen solvent. For example, prepare a 1 mg/mL solution in methanol.[10]

-

Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in amber glass vials with PTFE-lined caps. This prevents repeated freeze-thaw cycles and moisture ingress into the main stock.

-

Labeling: Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and storage conditions.

-

Storage: Store the aliquots at -20°C or -80°C.[5]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Tolterodine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. cdn.pfizer.com [cdn.pfizer.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust and Validated SPE-LC-MS/MS Method for the Quantification of 5-Hydroxymethyl Desisopropyl Tolterodine in Human Plasma

Abstract

This document provides a comprehensive, step-by-step protocol for the quantitative analysis of 5-Hydroxymethyl Desisopropyl Tolterodine in human plasma. Tolterodine is a critical therapeutic agent for overactive bladder, and understanding the pharmacokinetics of its metabolites is essential for drug development and clinical monitoring. This method employs Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by sensitive and selective quantification using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol specifies the use of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision, correcting for matrix effects and variability during sample processing. All procedures detailed herein are designed to meet the rigorous standards set forth by major regulatory agencies, including the FDA and EMA.[1][2][3]

Introduction: The Rationale for Metabolite Quantification

Tolterodine is a competitive muscarinic receptor antagonist used extensively in the treatment of overactive bladder.[4] Its clinical efficacy and safety profile are determined not only by the parent drug but also by its pharmacologically active metabolites. The primary active metabolite is 5-Hydroxymethyl Tolterodine (5-HMT), formed via CYP2D6-mediated oxidation.[5] Further metabolism can occur, leading to secondary metabolites such as 5-Hydroxymethyl Desisopropyl Tolterodine. Quantifying these metabolites is crucial for a complete understanding of the drug's disposition, potential drug-drug interactions, and overall pharmacokinetic (PK) profile in diverse patient populations.

Bioanalytical methods for regulatory submission require the highest standards of accuracy and reproducibility. The use of a SIL-IS, such as rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6, is the gold standard for quantitative LC-MS/MS analysis.[6] A SIL-IS co-elutes chromatographically with the analyte and has nearly identical ionization and extraction properties, but is distinguishable by its higher mass. This allows it to precisely account for any analyte loss during sample preparation and for ionization suppression or enhancement caused by the biological matrix.[7] This protocol is developed in accordance with the principles outlined in the FDA M10 and EMA guidelines on bioanalytical method validation.[1][2][8]

Experimental Design & Workflow

This method is based on a systematic workflow designed for efficiency, robustness, and sensitivity. The core components include sample pre-treatment, automated solid-phase extraction, chromatographic separation, and mass spectrometric detection.

Caption: High-level workflow for the bioanalysis of 5-Hydroxymethyl Desisopropyl Tolterodine.

Materials, Reagents, and Instrumentation

Standards and Reagents

-

Analyte: 5-Hydroxymethyl Desisopropyl Tolterodine (Reference Standard, >98% purity)

-

Internal Standard: rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 (CAS No: 1189419-89-3)[9][10]

-